molecular formula C7H13ClN4O B3143833 5-Morpholino-1H-pyrazol-3-amine hydrochloride CAS No. 537039-13-7

5-Morpholino-1H-pyrazol-3-amine hydrochloride

Cat. No.: B3143833
CAS No.: 537039-13-7
M. Wt: 204.66 g/mol
InChI Key: SOFSCBGZLHNXKM-UHFFFAOYSA-N
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Description

5-Morpholino-1H-pyrazol-3-amine hydrochloride is a chemical compound with the molecular formula C7H13ClN4O It belongs to the class of pyrazolines, which are heterocyclic aromatic organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Morpholino-1H-pyrazol-3-amine hydrochloride typically involves the reaction of morpholine with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the pyrazol-3-amine core. The final product is obtained by treating the intermediate with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 5-Morpholino-1H-pyrazol-3-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Oxidation reactions can lead to the formation of pyrazol-3-one derivatives.

  • Reduction: Reduction reactions can produce amines or amides.

  • Substitution: Substitution reactions can result in the formation of alkylated pyrazolines.

Scientific Research Applications

5-Morpholino-1H-pyrazol-3-amine hydrochloride has a wide range of applications in scientific research. It is used as a building block in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry. The compound has shown potential in the development of antitumor, antimicrobial, and anti-inflammatory agents. Additionally, it is used in the study of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism by which 5-Morpholino-1H-pyrazol-3-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, modulating the activity of key enzymes involved in various biological processes. It may also interact with receptors, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

5-Morpholino-1H-pyrazol-3-amine hydrochloride is similar to other pyrazolines and pyrazoles, which are also used in medicinal chemistry. its unique structural features, such as the presence of the morpholine group, make it distinct from other compounds in this class. Some similar compounds include:

  • Imatinib: Used in the treatment of leukemia.

  • Dasatinib: Another leukemia treatment.

  • Nilotinib: Also used for leukemia.

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Biological Activity

5-Morpholino-1H-pyrazol-3-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties, supported by case studies and research findings.

Overview of Biological Activities

This compound belongs to the pyrazole class of compounds, which are known for their wide range of biological activities. Research indicates that pyrazoles can exhibit:

  • Anti-inflammatory effects
  • Anticancer properties
  • Antimicrobial activity

These activities are attributed to their ability to interact with various biological targets, including enzymes and receptors involved in disease processes.

Anti-inflammatory Activity

Research has shown that pyrazole derivatives can act as potent anti-inflammatory agents. For instance, compounds similar to this compound have been demonstrated to inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Key Findings:

  • A study indicated that certain pyrazole derivatives significantly reduced LPS-induced TNF-alpha release in vitro and in vivo, suggesting their potential for treating inflammatory diseases .
  • In vivo models have shown that these compounds can reduce microglial activation and astrocyte proliferation in the brain, which is critical in neuroinflammatory conditions .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. Pyrazole derivatives have been found to inhibit cell proliferation in several cancer cell lines.

Case Studies:

  • Cell Line Studies : Compounds were evaluated against multiple cancer cell lines including A549 (lung), MCF-7 (breast), and HCT116 (colon). The IC50 values ranged from 0.08 to 12.07 mM, indicating significant antiproliferative activity .
  • Mechanism of Action : The mechanism involves the induction of apoptosis via downregulation of Bcl-2 and upregulation of Bax, leading to cell cycle arrest at the G2/M phase .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been documented. For example, compounds derived from the pyrazole scaffold have shown activity against both Gram-positive and Gram-negative bacteria.

Research Insights:

  • Pyrazole derivatives exhibited sub-micromolar activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other strains .
  • The mechanism often involves targeting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key structural features influencing activity include:

Structural FeatureEffect on Activity
Morpholino groupEnhances solubility and bioavailability
Substituents on the pyrazole ringModulate binding affinity to biological targets
Presence of halogensCan increase potency against specific pathogens

Properties

IUPAC Name

3-morpholin-4-yl-1H-pyrazol-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O.ClH/c8-6-5-7(10-9-6)11-1-3-12-4-2-11;/h5H,1-4H2,(H3,8,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFSCBGZLHNXKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NNC(=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60735881
Record name 3-(Morpholin-4-yl)-1H-pyrazol-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

537039-13-7
Record name 3-(Morpholin-4-yl)-1H-pyrazol-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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